molecular formula C25H50NO7P B15062049 tert-butyl N-[(E,2S,3R)-1-dimethoxyphosphoryloxy-3-hydroxyoctadec-4-en-2-yl]carbamate CAS No. 312933-38-3

tert-butyl N-[(E,2S,3R)-1-dimethoxyphosphoryloxy-3-hydroxyoctadec-4-en-2-yl]carbamate

Cat. No.: B15062049
CAS No.: 312933-38-3
M. Wt: 507.6 g/mol
InChI Key: UNHCRUUSQYEQOY-DWVLVAQTSA-N
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Description

This compound is a stereochemically complex carbamate derivative featuring:

  • A tert-butyloxycarbonyl (Boc) protecting group.
  • A dimethoxyphosphoryloxy moiety at position 1.
  • A hydroxy group at position 2.
  • An 18-carbon unsaturated chain (octadec-4-ene) with an E-configured double bond.
  • Defined stereochemistry at positions 2 (S) and 3 (R).

Its stereochemistry is critical for molecular recognition in biological systems .

Properties

CAS No.

312933-38-3

Molecular Formula

C25H50NO7P

Molecular Weight

507.6 g/mol

IUPAC Name

tert-butyl N-[(E,2S,3R)-1-dimethoxyphosphoryloxy-3-hydroxyoctadec-4-en-2-yl]carbamate

InChI

InChI=1S/C25H50NO7P/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(27)22(21-32-34(29,30-5)31-6)26-24(28)33-25(2,3)4/h19-20,22-23,27H,7-18,21H2,1-6H3,(H,26,28)/b20-19+/t22-,23+/m0/s1

InChI Key

UNHCRUUSQYEQOY-DWVLVAQTSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(OC)OC)NC(=O)OC(C)(C)C)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(OC)OC)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(E,2S,3R)-1-dimethoxyphosphoryloxy-3-hydroxyoctadec-4-en-2-yl]carbamate typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. One common method involves the reaction of tert-butyl carbamate with a suitable phosphoryloxy precursor under controlled conditions. The reaction is often carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(E,2S,3R)-1-dimethoxyphosphoryloxy-3-hydroxyoctadec-4-en-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The phosphoryloxy group can be reduced to form simpler phosphine derivatives.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution can produce a variety of carbamate derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(E,2S,3R)-1-dimethoxyphosphoryloxy-3-hydroxyoctadec-4-en-2-yl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its phosphoryloxy group can mimic natural substrates, allowing researchers to investigate the activity of phosphatases and kinases .

Medicine: In medicine, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release active pharmaceutical ingredients, enhancing drug delivery and efficacy .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[(E,2S,3R)-1-dimethoxyphosphoryloxy-3-hydroxyoctadec-4-en-2-yl]carbamate involves its interaction with specific molecular targets. The phosphoryloxy group can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with several carbamate derivatives, as highlighted in and . Key comparisons include:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Core Structure Substituents Stereochemistry Key Features
Target Compound Octadecene chain Boc, dimethoxyphosphoryloxy, hydroxy E,2S,3R Long hydrophobic chain, polar phosphate group
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (1330069-67-4) Cyclopentane Boc, hydroxy 1R,2S Compact cyclic structure, high solubility in organic solvents
tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate (1052713-48-0) Piperidine Boc, fluoro 3S,4S Fluorine enhances metabolic stability and electronegativity
benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate (1207947-49-6) Piperidine Cbz, methyl, amino 2S,5R Cbz protection, amino group for reactivity

Key Observations:

Chain Length and Hydrophobicity :

  • The target compound’s octadecene chain confers significant lipophilicity (predicted logP > 8), unlike cyclopentyl or piperidinyl analogs (logP ~2–4). This impacts membrane permeability and bioavailability.
  • Cyclopentane/piperidine-based analogs (e.g., CAS 1330069-67-4, 1052713-48-0) are more suited for central nervous system targets due to smaller size and better solubility .

Stereochemical Influence :

  • The 2S,3R configuration in the target compound mirrors the stereochemical specificity seen in bioactive analogs like 1207947-49-6 (2S,5R), underscoring the role of chirality in target binding .

Synthetic Complexity: The target compound’s synthesis likely requires stereoselective phosphorylation and Boc protection, while piperidine/cyclopentane analogs employ simpler ring-forming strategies (e.g., Mitsunobu reactions for hydroxyl group inversion) .

Biological Activity

Tert-butyl N-[(E,2S,3R)-1-dimethoxyphosphoryloxy-3-hydroxyoctadec-4-en-2-yl]carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl carbamate moiety linked to a phosphonate group and a hydroxylated fatty acid chain. Its chemical structure can be represented as follows:

tert butyl N E 2S 3R 1 dimethoxyphosphoryloxy 3 hydroxyoctadec 4 en 2 yl carbamate\text{tert butyl N E 2S 3R 1 dimethoxyphosphoryloxy 3 hydroxyoctadec 4 en 2 yl carbamate}

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antiviral Activity : Compounds containing phosphonate groups have shown promise as inhibitors of viral proteases. For instance, studies on related dipeptide-type inhibitors have demonstrated significant inhibitory effects against SARS-CoV 3CL protease .
  • Anticancer Properties : Phosphorylated compounds often exhibit cytotoxic effects on cancer cell lines. The presence of hydroxyl groups can enhance interactions with cellular targets, potentially leading to increased apoptosis in malignant cells.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may interact with specific receptors or signaling molecules within cells, altering pathways that regulate cell growth and survival.

Case Study 1: Antiviral Efficacy

A study evaluated the inhibitory effects of various phosphonate compounds against SARS-CoV 3CL protease. The results indicated that modifications at specific positions significantly enhanced inhibitory potency. For instance:

CompoundIC50 (µM)Structural Features
Compound A10.7Benzothiazole warhead
Compound B5.3γ-lactam unit
tert-butyl N-[(E,2S,3R)...]TBDTBD

This suggests that structural optimization could lead to more potent derivatives.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on related carbamate derivatives demonstrated varying degrees of cytotoxicity against human cancer cell lines. The following table summarizes the findings:

CompoundCell LineIC50 (µM)
Compound CHeLa12.5
Compound DMCF78.0
tert-butyl N-[(E,2S,3R)...]TBD

These results indicate a potential for further exploration in anticancer therapies.

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